Sudan II

Catalog No.
S523852
CAS No.
3118-97-6
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan II

CAS Number

3118-97-6

Product Name

Sudan II

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N

SMILES

OC1=CC=C2C=CC=CC2=C1/N=N/C3=CC=C(C)C=C3C

Solubility

Insoluble in water; sol in ethanol, acetone and benzene
Soluble in ethe

Synonyms

C.I. Solvent Orange 7; NSC 10457; NSC-10457; NSC10457; Fat Scarlet 2G; Oil Scarlet; A.F. Red No. 5; AI3-02853; Aizen Food Red No. 5; Rot B; Sudan II;

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C

Description

The exact mass of the compound Sudan II is 276.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; sol in ethanol, acetone and benzenesoluble in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Staining Lipids in Tissues

Sudan II can stain lipids (fats) in tissues, making them visible under a microscope. This property is valuable in various research areas, such as:

  • Histology: Sudan II staining can help researchers identify and differentiate between different types of tissues based on their lipid content. For example, adipose tissue (fat) stains strongly with Sudan II, while other tissues may stain less intensely [Wikipedia: Histology].
  • Neuroscience: Myelin, a fatty substance that insulates nerve fibers, can be stained with Sudan II. This helps researchers study the structure and development of the nervous system [Source A].

Source A

"Myelin Staining" by Sigma-Aldrich

Studying Lipid Droplets

Sudan II can also be used to stain lipid droplets, which are small compartments within cells that store fats. This allows researchers to:

  • Monitor fat metabolism: By observing changes in the number and size of lipid droplets, researchers can gain insights into how cells store and utilize fats [Source B].
  • Investigate fatty liver disease: The accumulation of fat in the liver is a hallmark of fatty liver disease. Sudan II staining can be used to assess the severity of fat accumulation in liver cells [Source C].

Sudan II is a synthetic azo dye, specifically classified as a lysochrome, which means it is fat-soluble. Its chemical formula is C18H16N2OC_{18}H_{16}N_{2}O and it has a molecular weight of approximately 276.33 g/mol. The compound appears as a red to orange-brown powder and is characterized by its melting point, which ranges from 156 °C to 158 °C . Sudan II is primarily used for staining triglycerides and certain protein-bound lipids in biological tissues, particularly in frozen sections .

Sudan II interacts with the non-polar tails of triglycerides and other lipids due to its own lipophilic nature. This allows it to selectively stain these components in tissues, making them visible under a microscope []. The specific mechanism by which Sudan II differentiates between different types of lipids is not fully elucidated but may involve variations in binding affinity based on the specific structure of the lipid molecule.

Typical of azo compounds. It can be reduced by intestinal bacteria to form potentially carcinogenic aromatic amines . The reactivity profile indicates that Sudan II can produce toxic gases when mixed with strong acids, aldehydes, and other reactive chemicals. Notably, it can form explosive mixtures with strong oxidizing agents .

Key Reactions:

  • Reduction: By intestinal bacteria to yield aromatic amines.
  • Decomposition: Emits toxic fumes of nitrogen oxides upon heating.

Sudan II has been shown to exhibit mutagenic properties. Studies indicate that it can cause mutations in Salmonella enterica Typhimurium TA 1538 when activated by liver preparations . The compound's potential carcinogenicity has raised concerns, particularly regarding its metabolic activation leading to the formation of harmful metabolites.

Health Risks:

  • Considered a questionable carcinogen.
  • Associated with mutagenic effects in laboratory studies.

The synthesis of Sudan II typically involves the diazotization of N,N-dimethylaniline followed by coupling with naphthalen-2-ol. This process produces the azo dye through the formation of an azo bond between the two components .

General Steps:

  • Diazotization: N,N-dimethylaniline is treated with nitrous acid.
  • Coupling: The diazonium salt formed is then coupled with naphthalen-2-ol.

Sudan II has a variety of applications across different industries:

  • Staining: Used in histology for staining triglycerides and lipids.
  • Coloring Agent: Employed in coloring oils, waxes, and hydrocarbon solvents for products like polishes and candles.
  • Industrial Use: Previously utilized as a food dye until banned due to health concerns .

Research has focused on the degradation of Sudan II by human intestinal bacteria, which can convert it into various toxic aromatic amines. These studies highlight the role of gut microbiota in the metabolism of azo dyes and their potential health impacts . Furthermore, there are concerns regarding the safety of Sudan dyes in food products, prompting regulatory assessments.

Notable Findings:

  • Sudan II can be metabolized into harmful compounds by gut bacteria.
  • Detection of Sudan dyes in food products has led to health risk evaluations.

Sudan II belongs to a class of compounds known as azo dyes. Other similar compounds include:

Compound NameChemical FormulaUnique Features
Sudan IC16H14N2OC_{16}H_{14}N_{2}OMonoazo dye, potential carcinogen
Sudan IIIC18H16N4OC_{18}H_{16}N_{4}ODiazo dye, requires reduction for mutagenicity
Sudan IVC18H16N4OC_{18}H_{16}N_{4}OAlso a diazo dye, requires metabolic activation
Para RedC18H14N2OC_{18}H_{14}N_{2}OSimilar structure to Sudan I; used in printing

Uniqueness of Sudan II:

Sudan II is unique due to its dimethyl substitution compared to other Sudan dyes, which affects its solubility and biological activity. Its specific use for staining triglycerides distinguishes it from other azo dyes that may not have such targeted applications.

Early twentieth-century manufacturers adopted Sudan II as a solvent dye for petroleum derivatives, plastics, waxes, lubricants, polishes, and acrylic emulsions [1] [2] [3]. Textile formulators blended the dye with disperse carriers to impart orange-red shades to synthetic fibres and leather finishes [4].
In the cosmetic arena, several jurisdictions once allowed Sudan II in externally applied preparations such as hair pomades and oil-based rouges because of its lipophilic character [5].
Within the United States food industry the dye was marketed as “Food, Drug and Cosmetic Red 32” until the United States Food and Drug Administration delisted it in nineteen fifty-six [1].

Table 1 Representative historical applications of Sudan II

SectorTypical non-polar substrateIllustrative commercial purposePrincipal reference
Petroleum and lubricant blendingDiesel, mineral oilFuel colour coding and leak tracing4
Plastics and synthetic fibresPolystyrene, acrylonitrile-butadiene-styrene, polyester yarnMass coloration and dope-dying38
Wax and polish manufactureFloor wax, furniture polishShade control and product identification52
Decorative cosmetics (pre-ban)Anhydrous lip pomade, oil-based eye shadowWarm red tonality5
Food (pre-nineteen-fifty-six United States)Salad oil, confectionery glaze“Food, Drug and Cosmetic Red 32” label4

International Regulatory Bans and Compliance Challenges

Multiple food-control authorities have now removed Sudan II from positive additive lists. Table 2 collates key milestones.

Table 2 International prohibitions and legal instruments covering Sudan II

JurisdictionFirst explicit prohibition (year)Legal instrumentScope of ban
United States of America1956Federal Register delisting of “Food, Drug and Cosmetic Red 32” by the United States Food and Drug Administration [1]All foods
European Union2004European Commission Decision 2004/92/EC requiring testing of chilli and oleoresin consignments [6]All foods; zero-tolerance imports
People’s Republic of China1996 (reaffirmed 2014)National Standard GB 2760 “Standards for Use of Food Additives” [7]All foods
Hong Kong Special Administrative Region2006 notice under Colouring Matter in Food Regulations Cap.132 H [5]All foods
Australia and New ZealandAustralia New Zealand Food Standards Code, Standard 1.3.1 [8]All foods
CanadaFood and Drug Regulations Division 9 (colouring) as interpreted by Canadian Food Inspection Agency [5]All foods
Taiwan (Republic of China)2010, updated 2024Orders of the Ministry of Health and Welfare following repeated spice incidents [9] [10]All foods

Compliance challenges

Despite long-standing bans, Sudan II remains a recurrent adulterant:

  • United Kingdom market withdrawals in two thousand three and two thousand five traced to contaminated chilli powder; nearly six hundred multi-ingredient products were recalled [6].
  • Mainland China investigations in two thousand five uncovered the dye in pickles, sauces, and even pharmaceutical capsules, prompting nationwide inspections [11].
  • Taiwan authorities sealed more than twenty-thousand kilograms of spice blends in two thousand twenty-four after detecting Sudan dyes in chilli powder imported from Henan Province [9] [10] [12].

Root causes include fragmented spice supply chains, uneven laboratory capacity among exporting regions, and economic incentives to mimic the deep red colour of premium paprika.

Forensic Methods for Identifying Illegal Adulteration

Modern surveillance integrates high-resolution chromatography, vibrational spectroscopy, and chemometric screening. Table 3 compares peer-reviewed approaches that explicitly report performance figures for Sudan II.

Table 3 Representative analytical methods for Sudan II detection in complex foods

Technique (derivatisation-free)Commodity matrixLimit of detection (milligrams per kilogram)Limit of quantification (milligrams per kilogram)Year / study
High-performance liquid chromatography with photodiode array detection after nanosilica pre-concentrationDried meat snacks0.0029 [13]0.0096 [13]2021
Solid-phase-extraction followed by liquid chromatography coupled with tandem mass spectrometryChilli oleoresinbelow 0.010 [14] [15]below 0.010 [14] [15]2005–2014 application notes
Ultra-performance liquid chromatography coupled with tandem mass spectrometryChili powder (eight Sudan dyes)0.10–0.30 [16]0.30–1.00 [16]2013
Near-infrared spectroscopy combined with multivariate discriminant analysisPaprika powderqualitative sensitivity and specificity > 90 percent at adulterant levels relevant to health risk [17]qualitative method2019
Atmospheric-pressure chemical-ionisation time-of-flight mass spectrometry (direct solid sampling)Tomato sauce, palm oil, chilli powderdye identification confirmed at 0.5–1.0 [18]not reported2017

Practical considerations

  • Chromatography plus mass spectrometry is the gold-standard confirmatory route for enforcement laboratories because tandem mass transitions for Sudan II are highly specific and unaffected by capsaicinoids or lipid matrices [14] [13].
  • Vibrational spectroscopy platforms, namely near-infrared spectroscopy and surface-enhanced Raman spectroscopy, offer rapid, solvent-free screening of spices at ports of entry, reducing the number of samples requiring full chromatographic confirmation [17] [19].
  • Hybrid work-flows now deploy portable near-infrared spectroscopy for first-tier triage, followed by liquid chromatography–tandem mass spectrometry for quantitative adjudication of any positives, accelerating throughput during large recalls.

Sudan II exposure induces significant hepatotoxicity characterized by elevated liver enzyme activities and compromised hepatic function. Studies in experimental animals demonstrate marked increases in serum alanine aminotransferase and aspartate aminotransferase activities, indicating hepatocellular damage and membrane integrity compromise [5] [6] [7]. The elevation of these aminotransferases reflects the leakage of intracellular enzymes into the bloodstream due to hepatocyte membrane damage and cellular necrosis.

Alkaline phosphatase activity shows a contrasting pattern, with Sudan II exposure resulting in decreased enzyme activity [5]. This reduction suggests impairment of liver synthetic and metabolic functions, as alkaline phosphatase is crucial for various hepatic metabolic processes. The decrease may indicate interference with normal enzyme synthesis or direct inhibition of enzyme activity by Sudan II metabolites.

Serum bilirubin concentrations increase significantly following Sudan II exposure, indicating liver dysfunction and enhanced red blood cell destruction [6]. The elevated bilirubin reflects the liver's compromised ability to process and excrete this breakdown product of hemoglobin, contributing to the overall picture of hepatic dysfunction. Concurrently, serum albumin concentrations decrease, demonstrating reduced protein synthesis capacity of the liver [6].

Nephrotoxicity manifests through significant elevations in serum urea and creatinine concentrations, indicating renal function impairment [5] [8]. The increased serum urea levels suggest protein breakdown and the liver's inability to adequately synthesize and secrete urea, reflecting poor hepatic secretory function. Elevated creatinine levels serve as markers of kidney filtration compromise, as creatinine clearance represents one of the most reliable indicators of glomerular filtration rate.

The renal toxicity mechanism involves direct damage to renal tubular cells and interference with normal filtration processes. Sudan II metabolites can accumulate in renal parenchymal cells, leading to cellular damage and impaired kidney function [8]. The nephrotoxic effects may result from oxidative stress induced by reactive metabolites, direct cellular toxicity, or interference with essential cellular processes in kidney tissues.

Mechanistic studies suggest that the hepato-renal toxicity involves the formation of reactive oxygen species and electrophilic metabolites that can bind to cellular macromolecules. These reactive species cause lipid peroxidation, protein modification, and deoxyribonucleic acid damage in hepatic and renal tissues, leading to cellular dysfunction and organ damage [6].

Hematological Alterations and Anemia Induction

Sudan II exposure produces profound hematological alterations characterized by significant reductions in multiple blood parameters. Experimental studies demonstrate marked decreases in white blood cell counts, red blood cell counts, hemoglobin concentrations, and hematocrit percentages in animals exposed to Sudan II [5] [6]. These changes indicate that anemia development represents a primary consequence of Sudan II toxicity.

The reduction in red blood cell parameters suggests both hemolytic processes and impaired erythropoiesis. Hemoglobin synthesis disruption occurs through interference with iron metabolism and heme biosynthesis pathways [6]. The compound and its metabolites can interfere with the incorporation of iron into protoporphyrin IX to form heme, leading to defective hemoglobin production and subsequent anemia development.

White blood cell count reductions indicate immune system suppression and bone marrow dysfunction [5] [6]. This leukopenia suggests that Sudan II has direct effects on hematopoietic tissues, potentially through bone marrow suppression or interference with immune cell development and maturation processes. The immune suppression may increase susceptibility to infections and compromise the body's defense mechanisms.

Platelet count decreases have been observed in Sudan II-exposed subjects, indicating potential thrombocytopenia development [6]. The reduced platelet counts may result from direct toxic effects on megakaryocytes in the bone marrow or increased platelet destruction in peripheral circulation. This thrombocytopenia may contribute to bleeding tendencies and impaired hemostatic function.

Mean cell hemoglobin and mean cell hemoglobin concentration values show significant decreases, indicating the development of hypochromic anemia [9]. These parameters reflect impaired hemoglobin synthesis and suggest iron metabolism interference. The hypochromic characteristics indicate that the anemia induced by Sudan II exposure resembles iron deficiency anemia in its morphological presentation.

The pathophysiological mechanism of anemia induction involves multiple pathways. Sudan II metabolites, particularly aromatic amines formed through azo reduction, can cause direct damage to red blood cell membranes through oxidative stress mechanisms [6]. Reactive oxygen species generated during metabolic activation lead to lipid peroxidation of red blood cell membranes, resulting in hemolysis and reduced red blood cell survival.

Exposure to Sudan II has been specifically implicated in hemolytic anemia, methemoglobinemia, and aplastic anemia development [6]. The formation of methemoglobin occurs when Sudan II metabolites oxidize the iron in hemoglobin from the ferrous to the ferric state, reducing oxygen-carrying capacity and contributing to tissue hypoxia [7].

Metabolic Activation via Azo-Reduction Pathways

The metabolic activation of Sudan II occurs primarily through azo-reduction pathways mediated by intestinal microflora and hepatic enzyme systems. Human intestinal bacteria possess significant capacity to metabolize Sudan II under anaerobic conditions, with the rates of metabolism being relatively high compared to other Sudan dyes [10] [11]. The bacterial reduction process involves nicotinamide adenine dinucleotide phosphate-dependent azoreductases that cleave the azo bond, generating potentially toxic aromatic amine metabolites.

Intestinal bacterial species demonstrate varying abilities to reduce Sudan II, with Bifidobacterium infantis, Clostridium indolis, Enterococcus faecalis, Lactobacillus rhamnosus, and Ruminococcus obeum showing complete reduction capabilities [12]. The metabolic process typically begins after a lag period of approximately four hours, with significant reduction occurring within sixteen to twenty-four hours under optimal conditions [11].

The primary metabolites generated through azo-reduction include 2,4-dimethylaniline and 1-amino-2-naphthol [10] [12]. These aromatic amines represent the major toxic products formed during Sudan II metabolism and possess significant genotoxic potential. 2,4-dimethylaniline has been specifically identified as capable of causing deoxyribonucleic acid damage in liver cells using comet assay techniques under alkaline conditions [12].

Cytochrome P450-mediated oxidative metabolism represents an alternative activation pathway for Sudan II. Recent computational and experimental studies demonstrate that Sudan II exhibits stable binding interactions with hepatic enzymes, particularly aldo-keto reductase family 1 member D1 [13]. This interaction may contribute to bile acid accumulation and promote liver carcinogenesis through disruption of normal hepatic metabolic processes.

The metabolic activation through cytochrome P450 systems involves the formation of reactive intermediates that can interact with cellular macromolecules. While cytochrome P450 1A1 is involved in the oxidative metabolism of Sudan compounds, the enzyme fails to completely metabolize Sudan II, allowing for subsequent interactions with other hepatic proteins [13]. This incomplete metabolism may contribute to the accumulation of reactive intermediates and enhanced toxicity.

Peroxidase-mediated activation represents another significant metabolic pathway for Sudan II. Horseradish peroxidase in the presence of hydrogen peroxide can activate Sudan II to form deoxyribonucleic acid-bound products in vitro [14]. This peroxidase-activating system demonstrates greater effectiveness compared to microsomal cytochrome P450 systems for Sudan II activation, suggesting that peroxidase-mediated pathways may play crucial roles in target tissues.

The formation of deoxyribonucleic acid adducts through metabolic activation represents the critical step linking metabolism to genotoxicity. Sudan II metabolites form covalent bonds with deoxyribonucleic acid bases, creating stable adduct structures that persist in cellular deoxyribonucleic acid [14]. These adduct formations result in structural distortions of the double helix and may lead to miscoding during deoxyribonucleic acid replication if not repaired by cellular repair mechanisms.

Molecular dynamics simulations reveal that Sudan II adducts cause significant perturbations to deoxyribonucleic acid helical conformation, with disruption of normal base pairing and hydrogen bonding patterns [2]. The large Sudan II adduct molecule extends extrahelically from the deoxyribonucleic acid structure, causing substantial increases in the free energy of interactions between the two strands and major groove widening [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water.
Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]

Color/Form

Red needles
Brown-red crystals; red needles

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits ... fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8C1M5O3ECT

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 69 of 74 companies with hazard statement code(s):;
H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

3118-97-6

Wikipedia

Sudan_II

Methods of Manufacturing

Prepared by coupling diazotized m-xylidene with 2-naphthol.

General Manufacturing Information

2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-: ACTIVE
Large-scale production of Sudan II in the USA was first reported in 1921. In 1971, three manufacturers reported production of 34,500 kg; in 1972, it was also produced by three manufacturers, but separate production data were not published, and it was included in a miscellaneous category containing at least 11 other colors, with a total production of 236,000 kg.
The Deutsche Forschungsgemeinschaft, 1955, reported that Sudan II was approved for use as a general food coloring in Canada, Greece, Japan, Mexico, Norway and Peru. A later edition, 1957, reported approval in Cuba, the Dominican Republic and Guatemala, but indicated that approval had been withdrawn in Canada and Norway. Approval for its use in food in Japan was withdrawn prior to 1966, although it was retained for certain non food uses. Sudan II was added to the USA approved list of food, drug and cosmetic colors in 1939, but in 1956, on the basis of toxicological data, it was removed from this list for use in food but permitted in externally applied drugs and cosmetics. In 1963, it was removed for even these uses.
Delisted for use in foods, drugs and cosmetics by the FDA.

Dates

Last modified: 08-15-2023
1: Shono M, Numata M, Sasaki K. Allergic contact dermatitis caused by Solvent Orange 60 in spectacle frames in Japan. Contact Dermatitis. 2018 Jan;78(1):83-84. doi: 10.1111/cod.12752. PubMed PMID: 29265444.
2: Petigara BR, Scher AL. Direct method for determination of Sudan I in FD&C Yellow No. 6 and D&C Orange No. 4 by reversed-phase liquid chromatography. J AOAC Int. 2007 Sep-Oct;90(5):1373-8. PubMed PMID: 17955981.
3: Møller P, Wallin H. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene. Mutat Res. 2000 Jan;462(1):13-30. Review. PubMed PMID: 10648921.
4: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1988 Feb;334:1-158. PubMed PMID: 12732902.
5: Fujita S, Adachi S, Uesugi T. Effect of 1-m-tolueneazo-2-naphthol on hepatic drug metabolism. I. Induction of cytochrome P-448. J Pharmacobiodyn. 1982 Apr;5(4):259-65. PubMed PMID: 7120027.

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